
4-chloro-N-(2-ethylhexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-ethylhexyl)benzenesulfonamide, commonly known as CEHBS, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of CEHBS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CEHBS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2, CEHBS can reduce inflammation and pain.
Biochemical and Physiological Effects:
CEHBS has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects. In addition, CEHBS has been shown to inhibit the growth of certain plants, making it a potential herbicide. CEHBS has also been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CEHBS is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. In addition, CEHBS has been extensively studied, and its properties and potential applications are well understood. However, one limitation of CEHBS is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are a number of potential future directions for research on CEHBS. One area of focus could be the development of new drugs based on the anti-inflammatory and analgesic properties of CEHBS. Another area of focus could be the development of new herbicides based on the plant growth-inhibiting properties of CEHBS. Additionally, further research could be conducted on the use of CEHBS in the removal of heavy metals from contaminated soil and water, as this could have important implications for environmental remediation efforts.
Métodos De Síntesis
CEHBS can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethylhexylamine. The resulting product is then purified through recrystallization to obtain CEHBS in its pure form. This synthesis method has been extensively studied and optimized to improve the yield and purity of CEHBS.
Aplicaciones Científicas De Investigación
CEHBS has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, CEHBS has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In agriculture, CEHBS has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain plants. In environmental science, CEHBS has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Propiedades
Fórmula molecular |
C14H22ClNO2S |
|---|---|
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
4-chloro-N-(2-ethylhexyl)benzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO2S/c1-3-5-6-12(4-2)11-16-19(17,18)14-9-7-13(15)8-10-14/h7-10,12,16H,3-6,11H2,1-2H3 |
Clave InChI |
YAHGMDZGPSKPIW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canónico |
CCCCC(CC)CNS(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)
![N-[4-(acetylamino)phenyl]hexanamide](/img/structure/B291153.png)

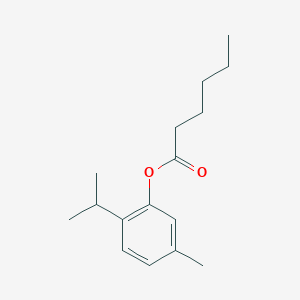

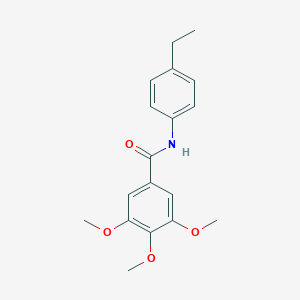
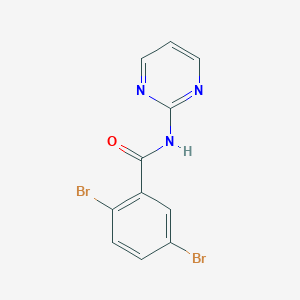


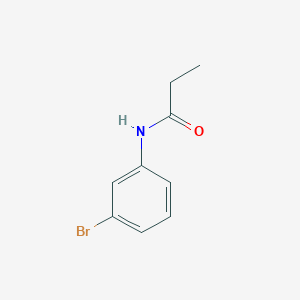
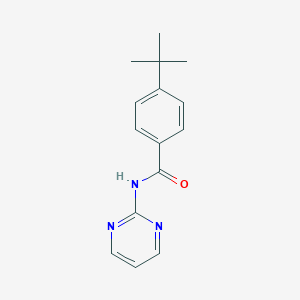

![N-(4-methylbenzo[d]thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B291174.png)
